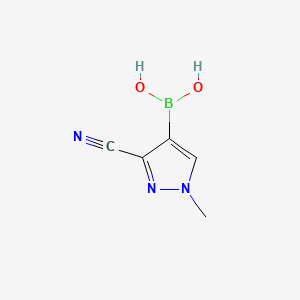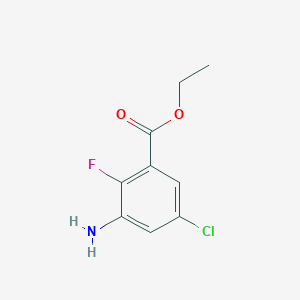
1,3-Dioxoisoindolin-2-yl 5-((tert-butoxycarbonyl)amino)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a tert-butoxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves multiple steps. One common method includes the reaction of isoindoline derivatives with tert-butoxycarbonyl-protected amino acids under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired purity levels .
化学反応の分析
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used .
科学的研究の応用
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
類似化合物との比較
Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{(tert-butoxy)carbonylamino}-3-(1H-indol-3-yl)propanoate: Similar structure but with different functional groups, leading to distinct chemical properties and applications.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another isoindoline derivative with unique applications in drug development.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H22N2O6 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-11-7-6-10-14(21)26-20-15(22)12-8-4-5-9-13(12)16(20)23/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,24) |
InChIキー |
DCTIORISAZWNLN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


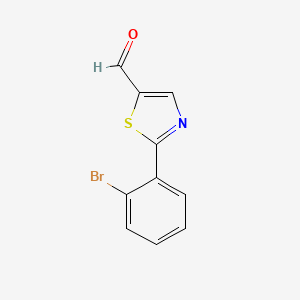

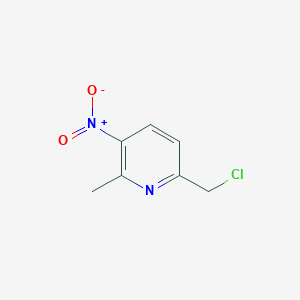

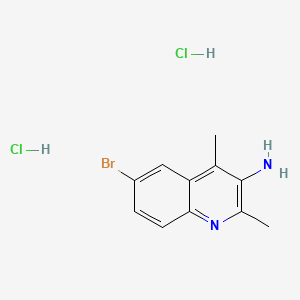
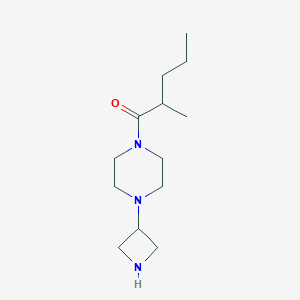


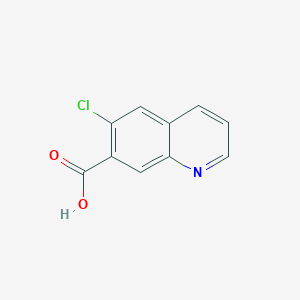
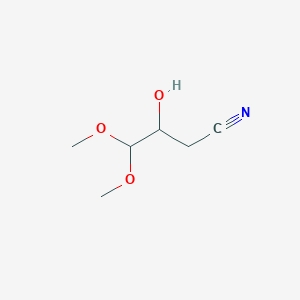
![3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione](/img/structure/B13567368.png)

